2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride
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Description
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C22H26Cl3N5O and its molecular weight is 482.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acyl-Coenzyme A Cholesterol O-Acyltransferase-1 Inhibitor
The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity over human ACAT-2. This inhibition is crucial in the context of treating diseases involving ACAT-1 overexpression, potentially offering therapeutic benefits (K. Shibuya et al., 2018).
Antimicrobial and Anticancer Activities
Some derivatives of the compound show significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, certain derivatives have demonstrated anticancer activity, although lower than standard drugs like 5-fluorouracil and tomudex. These findings suggest potential use in developing novel antimicrobial and anticancer therapies (S. Mehta et al., 2019).
Corrosion Inhibition
The compound's derivatives have been studied for their inhibitory properties on carbon steel in acidic environments. The findings indicate potential applications in corrosion inhibition, which is vital for material preservation in industrial settings (Z. Rouifi et al., 2020).
Chemotherapy Against Tropical Diseases
Research has explored the use of complexes formed with this compound for potential chemotherapy against tropical diseases like Trypanosoma cruzi, which causes Chagas disease. This application could be significant in developing new treatments for neglected tropical diseases (M. Navarro et al., 2000).
VEGFR-2-TK Inhibition and Antiproliferative Activity
Derivatives of this compound have shown VEGFR-2 inhibitory activity, comparable to sorafenib, and significant antiproliferative activity against cancer cell lines. This suggests potential applications in cancer therapy (Abdelfattah Hassan et al., 2021).
properties
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-methylphenyl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O.2ClH/c1-17-5-2-3-8-20(17)25-21(29)16-26-11-13-27(14-12-26)22-24-9-10-28(22)19-7-4-6-18(23)15-19;;/h2-10,15H,11-14,16H2,1H3,(H,25,29);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHDLTVVNXTZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride |
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